

# 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid molecular structure and weight

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## Compound of Interest

*Compound Name:* 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

*Cat. No.:* B1451340

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An In-Depth Technical Guide to **5-Chloro-2-(ethoxycarbonyl)phenylboronic acid**: Structure, Properties, and Applications

## Abstract

**5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** is a specialized bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Characterized by a phenyl ring substituted with a boronic acid, a chloro group, and an ethoxycarbonyl group, its unique electronic and steric properties make it an important reagent, particularly in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. It places a special emphasis on its pivotal role in palladium-catalyzed cross-coupling reactions and its applications in pharmaceutical research and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

## Introduction: The Versatility of Substituted Phenylboronic Acids

Boronic acids, distinguished by a C–B bond, are generally stable, low-toxicity Lewis acids that are easy to handle, making them indispensable reagents in organic synthesis.<sup>[1][2]</sup> Their

prominence surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4]

**5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** belongs to a sophisticated class of these reagents. Its utility is defined by the interplay of its three key functional groups:

- The Boronic Acid Group (-B(OH)<sub>2</sub>): This is the reactive center for cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2] It can also reversibly form stable complexes with diols, a property leveraged in carbohydrate sensing and bioconjugation.[1][5]
- The Chloro Group (-Cl): As an electron-withdrawing group, it influences the reactivity of the phenyl ring and the boronic acid. It also provides a potential secondary site for nucleophilic aromatic substitution or other coupling reactions under specific conditions.
- The Ethoxycarbonyl Group (-C(=O)OCC): This ester group also acts as an electron-withdrawing moiety, further modulating the molecule's electronic properties. Importantly, it serves as a synthetic handle that can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a route to further molecular diversification.

This combination of functionalities in a single molecule allows for precise, multi-step synthetic strategies, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.[5][6]

## Physicochemical Properties and Molecular Structure

The precise identity and characteristics of a chemical reagent are fundamental to its successful application. The key properties of **5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** are summarized below.

Property	Data	Reference(s)
IUPAC Name	(5-chloro-2-ethoxycarbonylphenyl)boronic acid	[6][7]
CAS Number	871329-55-4	[6][8][9]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BClO <sub>4</sub>	[6][7][8]
Molecular Weight	228.44 g/mol	[6][8]
Canonical SMILES	B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O	[6]
InChI Key	SGPMCOBGNHZGJJ-UHFFFAOYSA-N	[6]
Appearance	Typically a white to off-white crystalline powder	[5]

The molecule is planar, with the sp<sup>2</sup>-hybridized boron atom adopting a trigonal planar geometry. [1]

## Synthesis and Reactivity

### Synthetic Pathways

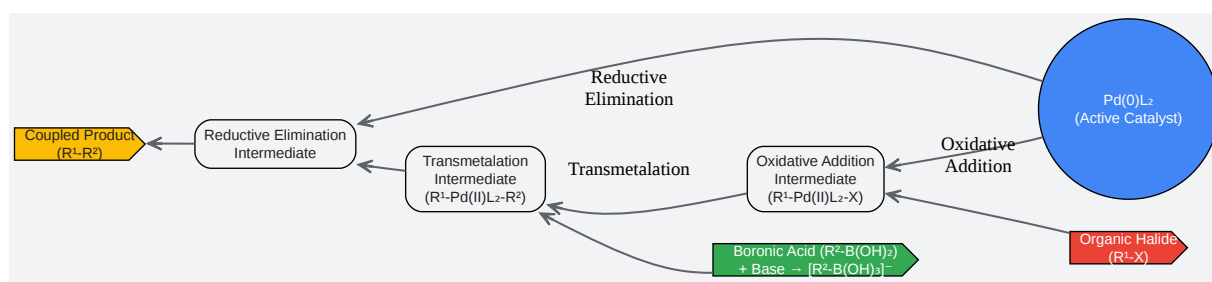
The synthesis of **5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** can be accomplished through several established organic chemistry methods. The choice of route often depends on the availability of starting materials and the desired scale. Common strategies include:

- **Borylation of Aryl Halides:** A precursor aryl halide can be reacted with a diboron reagent, such as bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), in the presence of a palladium catalyst. This is followed by deprotection of the resulting boronate ester to yield the boronic acid. [6][10]
- **Grignard Reagent Formation and Borylation:** A more traditional route involves the formation of a Grignard reagent from a suitable di-halogenated benzene derivative, followed by reaction with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis to furnish the boronic acid. [2]

- Multi-step Synthesis: A logical sequence may involve the chlorination and esterification of a suitable benzene precursor, followed by a final borylation step to install the boronic acid functionality.[6]

## Chemical Reactivity

The primary utility of this compound stems from its participation in the Suzuki-Miyaura coupling reaction, which is central to the construction of biaryl scaffolds common in many drug candidates.[3][11] The reaction is tolerant of a wide variety of functional groups and typically proceeds with high yield and stereospecificity. The general catalytic cycle is a cornerstone of organometallic chemistry.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Core Applications in Research and Development

### Pharmaceutical Development

This reagent is a key intermediate in the synthesis of pharmaceuticals.[5] The biaryl motif constructed via Suzuki coupling is prevalent in drugs targeting a range of diseases, including cancer.[5][11] The ability to introduce the substituted phenyl ring allows medicinal chemists to fine-tune a molecule's pharmacological properties, such as its binding affinity to a target enzyme or receptor, bioavailability, and metabolic stability.[6][11] The boronic acid moiety itself can be a pharmacophore, interacting with active site serine residues in certain enzymes.[6]

## Advanced Materials Science

In materials science, boronic acids are used to create functional polymers and other advanced materials.[5][6] For instance, they can be incorporated into polymers to create self-assembling or stimuli-responsive materials.[6] The specific substitution pattern of **5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** can be exploited to design materials with tailored electronic or optical properties for use in sensors or organic electronics.

## Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the use of **5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Objective: To synthesize an ethyl 4'-substituted-4-chloro-[1,1'-biphenyl]-2-carboxylate.

Materials:

- **5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** (1.0 eq)
- Substituted Aryl Bromide (1.1 eq)
- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ ) (0.08 eq) or a suitable Buchwald ligand
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (3.0 eq)
- 1,4-Dioxane and Water (4:1 v/v), deoxygenated
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $\text{MgSO}_4$ ), anhydrous

Methodology:

- Inert Atmosphere Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add **5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq). Seal the flask with a septum.
- Catalyst Addition: Briefly remove the septum and add the palladium catalyst precursor (e.g., Pd(OAc)<sub>2</sub>) and the ligand (e.g., PPh<sub>3</sub>).
  - Causality Note: The Pd(0) active catalyst is typically generated in situ from a more stable Pd(II) precursor. The phosphine ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.
- Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the deoxygenated 4:1 dioxane/water solvent mixture via syringe.
  - Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvent is critical for ensuring catalytic turnover and achieving a high yield. The water in the solvent system is crucial for the base to function effectively and to facilitate the transmetalation step.[3]
- Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously.
- Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
- Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
  - Causality Note: The desired organic product is soluble in ethyl acetate, while inorganic salts (like excess base and byproducts) are partitioned into the aqueous layer.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biphenyl product.

## Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with standard laboratory precautions. Based on similar boronic acid derivatives, it may cause skin, eye, and respiratory irritation.<sup>[12]</sup>

- Always use in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**5-Chloro-2-(ethoxycarbonyl)phenylboronic acid** is a highly versatile and valuable reagent for modern organic synthesis. Its trifunctional nature provides a robust platform for creating molecular complexity, particularly through the reliable and efficient Suzuki-Miyaura coupling reaction. For researchers in drug discovery and materials science, this compound serves as a key building block, enabling the systematic exploration of chemical space and the development of novel, high-value molecules. A thorough understanding of its properties and reactivity is essential for leveraging its full synthetic potential.

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